Phgdh-IN-4

Description

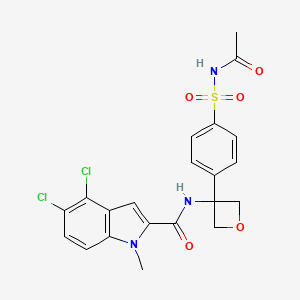

Structure

3D Structure

Properties

Molecular Formula |

C21H19Cl2N3O5S |

|---|---|

Molecular Weight |

496.4 g/mol |

IUPAC Name |

N-[3-[4-(acetylsulfamoyl)phenyl]oxetan-3-yl]-4,5-dichloro-1-methylindole-2-carboxamide |

InChI |

InChI=1S/C21H19Cl2N3O5S/c1-12(27)25-32(29,30)14-5-3-13(4-6-14)21(10-31-11-21)24-20(28)18-9-15-17(26(18)2)8-7-16(22)19(15)23/h3-9H,10-11H2,1-2H3,(H,24,28)(H,25,27) |

InChI Key |

WLCIQZZFHWOHTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2(COC2)NC(=O)C3=CC4=C(N3C)C=CC(=C4Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Phgdh-IN-4: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine synthesis pathway, a metabolic route frequently upregulated in various cancers to support rapid proliferation and biomass accumulation. Inhibition of PHGDH has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the mechanism of action of PHGDH inhibitors, with a focus on prototypical compounds like NCT-503 and CBR-5884, often collectively referred to in functional studies relevant to "Phgdh-IN-4". We will delve into the molecular interactions, cellular consequences, and in vivo efficacy of these inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of PHGDH

PHGDH catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, the first and rate-limiting step in serine biosynthesis.[1][2] Small molecule inhibitors like NCT-503 and CBR-5884 directly target PHGDH, albeit through different mechanisms, to disrupt this pathway.

Enzymatic Inhibition

NCT-503 has been characterized as a reversible, noncompetitive inhibitor of PHGDH with respect to both its substrate, 3-PG, and its cofactor, NAD+.[3][4] In contrast, CBR-5884 acts as a noncompetitive, time-dependent inhibitor that disrupts the oligomerization state of the PHGDH enzyme.[5]

Cellular Consequences

The primary cellular effect of PHGDH inhibition is the suppression of de novo serine synthesis from glucose.[3][5] This leads to a cascade of downstream metabolic and signaling events:

-

Depletion of Serine and Glycine: Inhibition of PHGDH directly reduces the intracellular pools of serine and its derivative, glycine.

-

Impaired One-Carbon Metabolism: Serine is a major donor of one-carbon units for the folate cycle, which are essential for the synthesis of nucleotides (purines and thymidylate) and other macromolecules.[3] PHGDH inhibition disrupts this supply chain, leading to cell cycle arrest, particularly at the G1/S phase.[6]

-

Redox Imbalance: The serine synthesis pathway is linked to the maintenance of cellular redox homeostasis through the production of NADPH and glutathione (GSH).[2] Inhibition of PHGDH can lead to increased reactive oxygen species (ROS) levels.[1]

-

Alterations in TCA Cycle Intermediates: Some studies suggest that PHGDH inhibition can reroute glucose-derived carbons into the TCA cycle.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for prototypical PHGDH inhibitors.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 (μM) | Mechanism of Inhibition | Reference |

| NCT-503 | PHGDH | 2.5 | Noncompetitive with 3-PG and NAD+ | [3][8] |

| CBR-5884 | PHGDH | 33 | Noncompetitive, time-dependent | [5][9][10] |

Table 2: Cellular Activity in PHGDH-Dependent Cancer Cell Lines

| Compound | Cell Line | Assay | EC50 (μM) | Effect | Reference |

| NCT-503 | MDA-MB-468, BT-20, HCC70, HT1080, MT-3 | Cell Viability | 8 - 16 | Selective toxicity in PHGDH-dependent lines | [3] |

| CBR-5884 | Melanoma and Breast Cancer Lines | Cell Proliferation | 15 - 30 | Selective inhibition of proliferation | [5][10] |

Table 3: In Vivo Efficacy in Xenograft Models

| Compound | Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |

| NCT-503 | Nude Mice | HIF2α-deficient renal cell carcinoma | 40 mg/kg, i.p., daily | Reduced tumor growth | [11] |

| NCT-503 | NOD.SCID Mice | MDA-MB-468 orthotopic xenografts | 40 mg/kg, i.p., daily | Reduced tumor growth and weight | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PHGDH inhibitors.

PHGDH Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC50) of a compound against PHGDH.

Methodology:

-

A coupled enzyme assay is utilized where the NADH produced by PHGDH is used by diaphorase to convert resazurin to the fluorescent product, resorufin.[4]

-

Recombinant human PHGDH enzyme is pre-incubated with varying concentrations of the test compound for 30 minutes.[2]

-

The enzymatic reaction is initiated by adding a substrate mix containing 3-phosphoglycerate and NAD+.

-

The fluorescence of resorufin is measured over time using a plate reader.

-

The rate of reaction is calculated for each compound concentration.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability and Proliferation Assays

Objective: To assess the effect of PHGDH inhibitors on the viability and proliferation of cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates at a density of 5,000-6,000 cells per well and allowed to acclimate.[1][9]

-

Cells are treated with a range of concentrations of the PHGDH inhibitor (e.g., 1 µM to 40 µM for CBR-5884) for a specified duration (e.g., 3 hours to 5 days).[5][9][10]

-

After treatment, the drug-containing medium is removed, and fresh medium is added.

-

Cell viability is determined using assays such as CellTiter-Glo (measures ATP) or Alamar Blue (measures metabolic activity).[9]

-

Luminescence or fluorescence is measured using a plate reader.

-

EC50 values are calculated from the dose-response curves.

Colony Formation Assay

Objective: To evaluate the long-term effect of PHGDH inhibitors on the clonogenic survival of cancer cells.

Methodology:

-

A low density of cells (e.g., 1000 cells/well) is seeded into 6-well plates.[1]

-

Cells are treated with the PHGDH inhibitor at various concentrations.

-

The cells are incubated for a period that allows for colony formation (typically 7-14 days), with the medium and inhibitor being refreshed as needed.

-

Colonies are fixed with methanol and stained with crystal violet.

-

The number of colonies containing at least 50 cells is counted.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of PHGDH inhibitors in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude or NOD.SCID) are used.[11][12]

-

Human cancer cells (e.g., 500,000 MDA-MB-468 cells) are injected subcutaneously or orthotopically into the mice.[12]

-

Once tumors are palpable, mice are randomized into treatment and vehicle control groups.

-

The PHGDH inhibitor (e.g., NCT-503) is formulated in a suitable vehicle (e.g., 5% ethanol, 35% PEG 300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution) and administered to the mice, typically via intraperitoneal injection, at a specified dose and schedule (e.g., 40 mg/kg daily).[11]

-

Tumor volume is measured regularly (e.g., every 2 days) using calipers.

-

At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histology, biomarker analysis).

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Canonical Serine Synthesis Pathway and the Point of Inhibition.

Experimental Workflow

Caption: Drug Discovery and Validation Workflow for PHGDH Inhibitors.

Logical Relationships in Cellular Effects

Caption: Logical Cascade of Cellular Events Following PHGDH Inhibition.

References

- 1. PHGDH Inhibitor CBR-5884 Inhibits Epithelial Ovarian Cancer Progression via ROS/Wnt/β-Catenin Pathway and Plays a Synergistic Role with PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. dash.harvard.edu [dash.harvard.edu]

Phgdh-IN-4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phgdh-IN-4 is a potent inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), a critical enzyme in the de novo serine biosynthesis pathway. Upregulated in various cancers, PHGDH represents a promising therapeutic target. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways to support further research and drug development efforts. The information regarding this compound is primarily derived from patent literature, specifically patent WO2017156165A1.

Introduction to PHGDH and its Role in Cancer Metabolism

Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in the de novo serine synthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (3-PG) into 3-phosphohydroxypyruvate. This pathway is crucial for the production of serine and its downstream metabolites, including glycine, cysteine, and one-carbon units essential for the synthesis of nucleotides, proteins, and lipids, as well as for maintaining cellular redox balance. In many cancer types, PHGDH is overexpressed, leading to an increased flux through the serine biosynthesis pathway to support rapid cell proliferation and survival.[1] This metabolic reprogramming makes PHGDH an attractive target for anticancer therapies.

This compound: A Potent PHGDH Inhibitor

This compound is a small molecule inhibitor of PHGDH. Its chemical structure and properties have been described in patent literature. While detailed peer-reviewed publications on this compound are limited, the available information indicates its potential as a tool compound for studying the role of PHGDH in cancer biology and as a starting point for the development of novel therapeutics.

Quantitative Data

The biological activity of this compound has been characterized in biochemical assays as described in patent WO2017156165A1. The table below summarizes the available inhibitory activity data for a compound identified as "Example 1-22," which corresponds to this compound.

| Compound ID | PHGDH IC50 (µM) |

| This compound (Example 1-22) | < 0.250 |

Data sourced from patent WO2017156165A1. The patent uses a rating system where "+++" indicates an IC50 value of less than 0.250 µM.

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of PHGDH. By blocking the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, it disrupts the entire de novo serine biosynthesis pathway. This leads to a depletion of intracellular serine and its derivatives, which are vital for cancer cell proliferation and survival. The inhibition of PHGDH can induce apoptosis and reduce tumor growth in cancers that are dependent on this pathway.

Signaling Pathways and Experimental Workflows

PHGDH Signaling and Metabolic Pathway

The following diagram illustrates the central role of PHGDH in cellular metabolism, branching from glycolysis to supply various biosynthetic pathways.

Caption: The de novo serine biosynthesis pathway initiated by PHGDH.

Experimental Workflow: PHGDH Enzyme Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound against the PHGDH enzyme.

Caption: A generalized workflow for a PHGDH enzyme inhibition assay.

Experimental Protocols

The following are representative protocols for assays used to characterize PHGDH inhibitors. The specific details for this compound are based on the general procedures described in patent WO2017156165A1 and are supplemented with details from standard biochemical assay practices for clarity.

In Vitro PHGDH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PHGDH.

Principle: The activity of PHGDH is measured by monitoring the production of NADH, which can be coupled to a colorimetric or fluorescent reporter system.

Materials:

-

Recombinant human PHGDH enzyme

-

3-Phosphoglycerate (3-PG) substrate

-

Nicotinamide adenine dinucleotide (NAD+)

-

Test compound (this compound)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM MgCl2, 0.01% Tween-20)

-

Detection reagents: Diaphorase and Resazurin

-

384-well assay plates

-

Plate reader capable of measuring fluorescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Assay Plate Preparation: Add 2 µL of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% activity).

-

Enzyme Addition: Add 10 µL of PHGDH enzyme solution (final concentration, e.g., 10 nM) to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the substrate mixture containing 3-PG (final concentration, e.g., 100 µM) and NAD+ (final concentration, e.g., 200 µM) to each well to start the reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

-

Detection: Add 10 µL of the detection reagent mixture containing diaphorase and resazurin to each well.

-

Signal Measurement: Incubate the plate for a further 10-15 minutes at room temperature, protected from light. Measure the fluorescence (Excitation: 540 nm, Emission: 590 nm) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for Serine Synthesis Inhibition

Objective: To assess the ability of a test compound to inhibit de novo serine synthesis in a cellular context.

Principle: Cells are cultured in the presence of a stable isotope-labeled glucose ([U-13C6]-glucose). The incorporation of the 13C label into serine is measured by mass spectrometry. Inhibition of PHGDH will reduce the amount of 13C-labeled serine.

Materials:

-

PHGDH-dependent cancer cell line (e.g., MDA-MB-468)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

[U-13C6]-glucose

-

Test compound (this compound)

-

6-well cell culture plates

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (DMSO).

-

Isotope Labeling: Replace the culture medium with medium containing [U-13C6]-glucose and the corresponding concentrations of the test compound. Incubate for 6-8 hours.

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells with ice-cold saline.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells and collect the cell suspension.

-

Centrifuge to pellet the cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis: Analyze the extracted metabolites using an LC-MS/MS system to quantify the levels of unlabeled (M+0) and 13C-labeled (M+3) serine.

-

Data Analysis: Calculate the fraction of labeled serine for each treatment condition. Determine the concentration-dependent inhibition of serine synthesis by the test compound.

Conclusion

This compound is a potent inhibitor of PHGDH with potential applications in cancer research and therapy. The data and protocols presented in this guide provide a foundation for researchers to further investigate the biological effects of this compound and its therapeutic potential. As with any compound primarily described in patent literature, further independent characterization is encouraged.

References

Phgdh-IN-4 and the Landscape of Selective PHGDH Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This pathway is a key metabolic node, providing precursors for the synthesis of proteins, nucleotides, and lipids. In numerous cancers, including breast cancer and melanoma, PHGDH is overexpressed, leading to a dependency on this pathway for sustained proliferation and survival.[1][2] This has positioned PHGDH as a promising therapeutic target in oncology.

This technical guide provides an in-depth overview of selective PHGDH inhibitors, with a focus on the available information for Phgdh-IN-4 and a comparative analysis with other well-characterized inhibitors. We will delve into their inhibitory activities, the signaling pathways they affect, and the experimental protocols used for their characterization.

This compound: A Commercially Available Selective Inhibitor

This compound is described as a selective inhibitor of PHGDH and is available from commercial suppliers for research purposes. While it is cited as a tool for cancer research, detailed public scientific literature on its specific biochemical and cellular activities, such as its half-maximal inhibitory concentration (IC50) and selectivity profile, is limited. The primary reference associated with this compound is the patent WO2017156165A1, titled "3-phosphoglycerate dehydrogenase inhibitors and uses thereof". Further investigation of this patent is required to ascertain detailed quantitative data and experimental specifics for this particular compound.

Well-Characterized Selective PHGDH Inhibitors

To provide a comprehensive understanding of selective PHGDH inhibition, this guide will focus on data from extensively studied inhibitors. These compounds serve as benchmarks in the field and their characterization provides a framework for evaluating newer inhibitors like this compound.

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the in vitro inhibitory potencies of several well-documented PHGDH inhibitors.

| Inhibitor | Target | IC50 (µM) | Mechanism of Action | Reference |

| NCT-503 | PHGDH | 2.5 ± 0.6 | Non-competitive | |

| CBR-5884 | PHGDH | 33 ± 12 | Non-competitive, disrupts tetramerization | |

| BI-4924 | PHGDH | 0.003 (3 nM) | NADH/NAD+-competitive | [3] |

| PKUMDL-WQ-2101 | PHGDH | 34.8 | Non-NAD+-competing allosteric | [3] |

| Oridonin | PHGDH | 0.48 ± 0.02 | Allosteric | [4] |

| Phgdh-IN-2 | PHGDH | 5.2 | NAD+ competitive | [3] |

| Phgdh-IN-3 | PHGDH | 2.8 | Not specified | [3] |

| Phgdh-IN-5 | PHGDH | 0.29 | Covalent | [3] |

Signaling Pathways and Experimental Workflows

Serine Biosynthesis Pathway and PHGDH Inhibition

The canonical serine biosynthesis pathway begins with the conversion of the glycolytic intermediate 3-phosphoglycerate. PHGDH inhibitors block the first and rate-limiting step of this pathway.

Caption: Inhibition of PHGDH by selective inhibitors blocks the initial step in serine biosynthesis.

Experimental Workflow: PHGDH Enzymatic Assay

A common method to determine the IC50 of a PHGDH inhibitor is a coupled enzymatic assay. The production of NADH by PHGDH is coupled to a reporter system, such as the reduction of resazurin to the fluorescent resorufin by diaphorase.[1][5]

Caption: A typical workflow for determining the in vitro potency of PHGDH inhibitors.

Experimental Protocols

PHGDH Coupled Enzymatic Assay

This protocol is adapted from methodologies used in the screening and characterization of PHGDH inhibitors.[1][5]

Objective: To determine the in vitro inhibitory activity of a test compound against PHGDH.

Materials:

-

Recombinant human PHGDH enzyme

-

3-Phosphoglycerate (3-PG)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Diaphorase

-

Resazurin

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.01% Tween-20)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96-well or 384-well black plates

Procedure:

-

Prepare a solution of the test inhibitor at various concentrations in DMSO.

-

In each well of the microplate, add the assay buffer.

-

Add the test inhibitor solution to the respective wells. Include wells with DMSO only as a negative control and a known PHGDH inhibitor as a positive control.

-

Add the PHGDH enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of 3-PG, NAD+, diaphorase, and resazurin.

-

Immediately measure the fluorescence (Excitation: ~544 nm, Emission: ~590 nm) in a kinetic mode for a set period (e.g., 30 minutes) at room temperature.

-

Calculate the rate of reaction (slope of the fluorescence signal over time).

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Proliferation Assay

This assay determines the effect of a PHGDH inhibitor on the growth of cancer cell lines.[1]

Objective: To assess the cytostatic or cytotoxic effects of a PHGDH inhibitor on cancer cells.

Materials:

-

PHGDH-dependent cancer cell line (e.g., MDA-MB-468) and a PHGDH-independent cell line (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Serine- and glycine-free cell culture medium

-

Test inhibitor (e.g., this compound)

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

96-well clear or white-walled plates

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium (either complete or serine/glycine-free) containing serial dilutions of the test inhibitor. Include a DMSO vehicle control.

-

Incubate the cells for a specified period (e.g., 72-96 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement of an inhibitor with its protein target in a cellular environment.[6][7]

Objective: To confirm that the test inhibitor binds to PHGDH inside intact cells.

Materials:

-

Cells expressing PHGDH

-

Test inhibitor (e.g., this compound)

-

Lysis buffer with protease inhibitors

-

Equipment for heating cell lysates (e.g., PCR thermocycler)

-

SDS-PAGE and Western blotting reagents

-

Anti-PHGDH antibody

Procedure:

-

Treat cultured cells with the test inhibitor or vehicle control for a defined period.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Analyze the amount of soluble PHGDH in the supernatant by Western blotting using an anti-PHGDH antibody.

-

Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

References

- 1. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugtargetreview.com [drugtargetreview.com]

The Role of Phgdh-IN-4 in Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of phosphoglycerate dehydrogenase (PHGDH) inhibition in cancer cell metabolism, with a focus on the inhibitor Phgdh-IN-4. While specific public data on this compound is limited, this document leverages comprehensive information from well-characterized PHGDH inhibitors to illustrate the principles, methodologies, and therapeutic potential of targeting this critical metabolic enzyme.

Introduction: PHGDH - A Key Player in Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways often upregulated in various cancers is the de novo serine biosynthesis pathway. Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in this pathway, catalyzing the first committed step: the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.

The serine synthesized through this pathway is not only a crucial component for protein synthesis but also serves as a precursor for the biosynthesis of other amino acids (glycine and cysteine), nucleotides, and lipids. Furthermore, the pathway contributes to the maintenance of cellular redox balance through the production of NADPH and glutathione.

Recent studies have also unveiled non-canonical roles of PHGDH, including its localization to mitochondria where it can influence mitochondrial translation and respiration, further highlighting its multifaceted role in supporting tumorigenesis. Given its central role in cancer cell metabolism, PHGDH has emerged as a promising therapeutic target.

This compound and the Landscape of PHGDH Inhibitors

This compound is a small molecule inhibitor of phosphoglycerate dehydrogenase.[1] While detailed biochemical and cellular characterization of this compound is not extensively available in the public domain, it belongs to a class of compounds designed to target the enzymatic activity of PHGDH. The primary reference to this compound is found in patent literature, which describes a broad range of PHGDH inhibitors for cancer research.

To understand the functional implications of this compound, this guide will draw upon the extensive research conducted on other well-studied PHGDH inhibitors, such as NCT-503 and CBR-5884. These compounds serve as valuable tools to probe the consequences of PHGDH inhibition in cancer cells.

Data Presentation: In Vitro Potency of Representative PHGDH Inhibitors

The following table summarizes the in vitro potency of several well-characterized PHGDH inhibitors. This data is typically generated through enzymatic assays that measure the inhibitor's ability to block PHGDH activity.

| Inhibitor | Target | IC50 (μM) | Assay Type | Reference |

| NCT-503 | Human PHGDH | 2.5 | Coupled enzymatic assay | --INVALID-LINK-- |

| CBR-5884 | Human PHGDH | 33 | Coupled enzymatic assay | --INVALID-LINK-- |

| BI-4924 | Human PHGDH | 0.003 | Enzymatic assay | --INVALID-LINK-- |

| PKUMDL-WQ-2101 | Human PHGDH | 34.8 | Allosteric inhibition assay | --INVALID-LINK-- |

Signaling Pathways and Cellular Effects of PHGDH Inhibition

Inhibition of PHGDH triggers a cascade of effects within cancer cells, primarily by disrupting the serine biosynthesis pathway and its downstream metabolic contributions.

The Serine Biosynthesis Pathway

The canonical serine biosynthesis pathway is a three-step enzymatic process. This compound, like other PHGDH inhibitors, targets the very first step of this pathway.

Caption: The serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.

Downstream Metabolic Consequences

By blocking PHGDH, inhibitors like this compound are expected to:

-

Deplete intracellular serine pools: This forces cancer cells to rely on exogenous serine uptake.

-

Inhibit nucleotide synthesis: Serine is a major source of one-carbon units for purine and thymidylate synthesis.

-

Disrupt redox homeostasis: The pathway contributes to the generation of NADPH, which is essential for antioxidant defense.

-

Alter lipid metabolism: Serine is a precursor for the synthesis of sphingolipids and phosphatidylserine.

These metabolic perturbations ultimately lead to the suppression of cancer cell proliferation and can induce apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PHGDH inhibitors.

PHGDH Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PHGDH. A common method is a coupled assay that detects the production of NADH.

Principle: The production of NADH by PHGDH is coupled to the reduction of a reporter molecule (e.g., resazurin to the fluorescent resorufin) by a diaphorase enzyme.

Materials:

-

Recombinant human PHGDH enzyme

-

3-Phosphoglycerate (substrate)

-

NAD+ (cofactor)

-

Diaphorase

-

Resazurin

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (this compound or other inhibitors)

-

96- or 384-well microplates

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, diaphorase, and resazurin.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the PHGDH enzyme to the wells and pre-incubate for a defined period (e.g., 15 minutes at room temperature).

-

Initiate the reaction by adding the substrate, 3-phosphoglycerate.

-

Monitor the increase in fluorescence (excitation/emission ~560/590 nm for resorufin) over time using a plate reader.

-

Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.

Cell Viability Assay

This assay assesses the effect of PHGDH inhibition on the proliferation and survival of cancer cells.

Principle: The metabolic activity of viable cells is measured using a colorimetric or fluorometric reagent (e.g., MTT, resazurin, or CellTiter-Glo®).

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-468, a PHGDH-dependent breast cancer cell line)

-

Cell culture medium (e.g., RPMI-1640) and serum

-

Test compound

-

Cell viability reagent

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of viable cells relative to an untreated control and determine the EC50 value of the compound.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the preclinical evaluation of a PHGDH inhibitor.

Caption: A streamlined workflow for the preclinical assessment of a PHGDH inhibitor.

Conclusion and Future Directions

The inhibition of PHGDH represents a promising therapeutic strategy for cancers that are dependent on the de novo serine biosynthesis pathway. While specific data on this compound is emerging, the wealth of information from other PHGDH inhibitors provides a strong rationale for its potential role in cancer cell metabolism.

Future research should focus on the detailed characterization of novel inhibitors like this compound, including their selectivity, potency, and pharmacokinetic properties. Furthermore, exploring combination therapies that target both PHGDH and other metabolic vulnerabilities in cancer cells may lead to more effective and durable anti-cancer treatments. The development of predictive biomarkers to identify patients most likely to respond to PHGDH inhibition will also be crucial for the clinical translation of this therapeutic approach.

References

Structural Analysis of Indole Amide Inhibitor Binding to PHGDH: A Technical Guide

Disclaimer: As of the latest data, specific public information regarding a compound designated "Phgdh-IN-4" is unavailable. Therefore, this guide will provide a detailed structural and functional analysis of a well-characterized indole amide inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), Compound 15, whose co-crystal structure with PHGDH is publicly available (PDB ID: 6PLG). This compound will serve as a representative example to fulfill the core requirements of the topic.

Introduction

3-Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1][2] This pathway is often upregulated in various cancers to support rapid cell growth and proliferation, making PHGDH an attractive therapeutic target.[1][2] A series of potent indole amide inhibitors have been developed that target the NAD+ binding pocket of PHGDH, demonstrating low nanomolar affinities and effective inhibition of de novo serine synthesis in cancer cells.[1][2][3] This technical guide provides an in-depth look at the structural basis of PHGDH inhibition by this class of compounds, using Compound 15 as a prime exemplar.

Data Presentation: Inhibitory Potency of Indole Amide Analogues

The inhibitory activities of the representative indole amide compound and its analogues were determined using an in vitro enzymatic assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound | PHGDH Enzymatic IC50 (µM) |

| 1 | 0.238 ± 0.035 |

| 4 | 0.048 ± 0.005 |

| 14 | 0.015 ± 0.001 |

| 15 | 0.008 ± 0.001 |

Structural Analysis of Compound 15 Binding to PHGDH

X-ray crystallography of a truncated form of human PHGDH (residues 1-313) in complex with Compound 15 reveals that the inhibitor binds within the adenine-binding region of the NAD+ pocket.[1] This binding mode is characterized by several key interactions that contribute to its high affinity and specificity.

The co-crystal structure (PDB ID: 6PLG) shows that the amide bond N-H of the indole amide forms a crucial hydrogen bond with the carboxylate group of Asp175.[1] Additionally, the carboxylate of the inhibitor interacts with Arg236 through a water-mediated bridge.[1] These interactions anchor the inhibitor within the active site, preventing the binding of the natural cofactor, NAD+. The indole scaffold occupies the hydrophobic pocket typically filled by the adenine ring of NAD+. Structure-activity relationship (SAR) studies have demonstrated that modifications to the indole ring and the amide substituent can significantly impact the inhibitory potency of these compounds.[1]

Mandatory Visualization: Binding Interactions and Experimental Workflow

Caption: Binding mode of the indole amide inhibitor in the PHGDH active site.

Caption: Experimental workflow for the analysis of PHGDH inhibitors.

Experimental Protocols

Recombinant PHGDH Expression and Purification

A truncated human PHGDH construct (e.g., residues 1-313) is cloned into an expression vector and transformed into a suitable E. coli strain.[1] Protein expression is induced, and the cells are harvested and lysed. The recombinant PHGDH is then purified using a combination of affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity and homogeneity.[4]

X-ray Crystallography

For co-crystallization, the purified truncated PHGDH is concentrated and mixed with the indole amide inhibitor.[1] Crystals are grown using vapor diffusion methods. X-ray diffraction data are collected from the cryo-cooled crystals at a synchrotron source.[5] The structure is solved by molecular replacement using a previously determined PHGDH structure as a search model, and the inhibitor is built into the electron density map.[5][6] The final model is refined to produce the high-resolution structure of the PHGDH-inhibitor complex.[6]

PHGDH Enzymatic Assay

The inhibitory activity of the compounds is determined using a coupled enzymatic assay.[1] In this assay, the production of NADH by PHGDH is coupled to the reduction of a reporter molecule (e.g., resazurin) by the enzyme diaphorase. The reaction mixture includes PHGDH, the substrate 3-phosphoglycerate (3-PG), NAD+, diaphorase, and resazurin.[1] To prevent product feedback inhibition, the downstream enzymes of the serine synthesis pathway, PSAT1 and PSPH, are also included in the reaction.[1] The rate of the reaction is monitored by measuring the increase in fluorescence of the reduced reporter molecule. IC50 values are calculated by fitting the dose-response data to a four-parameter variable slope model.[1]

Conclusion

The structural and functional data for the indole amide series of PHGDH inhibitors provide a clear mechanism of action for this class of compounds. By competitively binding to the NAD+ pocket, these inhibitors effectively block the first committed step in the de novo serine synthesis pathway. The detailed understanding of the binding mode, facilitated by X-ray crystallography, offers a rational basis for the further structure-based design and optimization of novel and more potent PHGDH inhibitors for therapeutic applications in oncology.[1][2]

References

- 1. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vivo.weill.cornell.edu [vivo.weill.cornell.edu]

- 3. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

Phgdh-IN-4 discovery and development

An In-depth Technical Guide to the Discovery and Development of PHGDH Inhibitors

Introduction

Phosphoglycerate dehydrogenase (PHGDH) has emerged as a compelling target in oncology. As the rate-limiting enzyme in the de novo serine biosynthesis pathway, PHGDH is frequently overexpressed in various cancers, including breast cancer, melanoma, and lung cancer, correlating with poor patient prognosis.[1][2][3] This upregulation supports the high proliferative demands of tumor cells by supplying serine for the synthesis of proteins, nucleotides, and lipids.[4][5][6] Consequently, the development of small-molecule inhibitors of PHGDH represents a promising therapeutic strategy to selectively target cancer metabolism.[1][7] This guide provides a comprehensive overview of the discovery and development of PHGDH inhibitors, with a focus on key preclinical candidates.

The Serine Biosynthesis Pathway and the Role of PHGDH

The de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate (3-PG) involves a three-step enzymatic cascade. PHGDH catalyzes the first and rate-limiting step, the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP).[8][9][10] This is followed by the transamination of 3-PHP to 3-phosphoserine (3-PS) by phosphoserine aminotransferase 1 (PSAT1), and finally, the dephosphorylation of 3-PS to serine by phosphoserine phosphatase (PSPH).[9]

Caption: The de novo serine biosynthesis pathway, highlighting the role of PHGDH.

Discovery of PHGDH Inhibitors

The discovery of PHGDH inhibitors has largely been driven by high-throughput screening (HTS) of large compound libraries.[4] One of the earliest reported inhibitors, CBR-5884, was identified through such a screen of approximately 800,000 small molecules.[4] This was followed by the discovery of other classes of inhibitors, including the piperazine-1-carbothioamide series, from which NCT-502 and its more soluble analog NCT-503 were developed.[11] More recently, a focused compound screening and structural optimization approach led to the identification of a novel series of drug-like PHGDH inhibitors, with D8 emerging as a lead compound.[1][12]

Caption: A generalized workflow for the discovery and preclinical development of a PHGDH inhibitor.

Quantitative Data for Key PHGDH Inhibitors

The following tables summarize the in vitro and in vivo data for several key PHGDH inhibitors.

| Compound | Target | IC50 (µM) | Kd (µM) | Reference(s) |

| CBR-5884 | PHGDH | 20.9 ± 5.6 | - | [1] |

| NCT-502 | PHGDH | - | - | [11] |

| NCT-503 | PHGDH | - | - | [11] |

| D8 | PHGDH | 2.8 ± 0.1 | 2.33 | [1][12] |

Table 1: In Vitro Activity of PHGDH Inhibitors

| Compound | Cell Line | Proliferation IC50 (µM) | Reference(s) |

| CBR-5884 | MDA-MB-468 | 20.9 ± 5.6 | [1] |

| D8 | MDA-MB-468 | - | [12] |

Table 2: Cellular Activity of PHGDH Inhibitors

| Compound | Animal Model | Efficacy | Reference(s) |

| NCT-503 | Orthotopic xenograft | Tumor growth suppression | [5][6] |

| D8 | PC9 xenograft | Antitumor efficacy | [12] |

Table 3: In Vivo Efficacy of PHGDH Inhibitors

| Compound | Administration | Bioavailability (F%) | Reference(s) |

| D8 | - | 82.0 | [12] |

Table 4: Pharmacokinetic Properties of PHGDH Inhibitors

Experimental Protocols

In Vitro PHGDH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PHGDH. A common method involves monitoring the production of NADH from NAD+ in the presence of the substrate, 3-phosphoglycerate.[13]

-

Reagents: Recombinant human PHGDH, 3-phosphoglycerate, NAD+, reaction buffer (e.g., Tris-HCl with MgCl2 and DTT).

-

Procedure:

-

The inhibitor is pre-incubated with the enzyme in the reaction buffer.

-

The reaction is initiated by the addition of 3-phosphoglycerate and NAD+.

-

The increase in absorbance at 340 nm, corresponding to the production of NADH, is measured over time using a spectrophotometer.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Serine Synthesis Assay

This assay determines the effect of a PHGDH inhibitor on de novo serine synthesis in cells. A mass spectrometry-based approach is often employed to trace the incorporation of labeled glucose into serine.

-

Reagents: Cells cultured in media containing [U-13C]-glucose, PHGDH inhibitor.

-

Procedure:

-

Cells are treated with the PHGDH inhibitor for a specified period.

-

The cells are then incubated with [U-13C]-glucose.

-

Metabolites are extracted from the cells.

-

The amount of [13C]-labeled serine is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

The reduction in labeled serine in treated cells compared to control cells indicates the inhibition of de novo serine synthesis.

-

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of a PHGDH inhibitor in a living organism.

-

Model: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically implanted with human cancer cells that overexpress PHGDH.

-

Procedure:

-

Once tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups.

-

The PHGDH inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[14]

-

Mechanism of Action and Downstream Effects

PHGDH inhibition not only blocks the production of serine but also has broader metabolic consequences. By preventing the first step of the serine biosynthesis pathway, these inhibitors can lead to a depletion of one-carbon units that are essential for the synthesis of purines and deoxythymidine.[5][6] This can induce a G1/S cell cycle arrest and ultimately inhibit cancer cell proliferation.[11]

Caption: The mechanism of action of PHGDH inhibitors and their downstream metabolic effects.

Conclusion and Future Directions

The discovery and development of PHGDH inhibitors have provided a new therapeutic avenue for cancers that are dependent on the de novo serine biosynthesis pathway. Preclinical studies with compounds like CBR-5884, NCT-503, and D8 have demonstrated the potential of this approach to inhibit tumor growth.[4][5][6][12] Future work will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors to advance them into clinical trials.[4] Furthermore, exploring combination therapies and identifying predictive biomarkers will be crucial for the successful clinical translation of PHGDH inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate [dash.harvard.edu]

- 7. What are PHGDH inhibitors and how do they work? [synapse.patsnap.com]

- 8. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Novel Drug-like PHGDH Inhibitors to Disrupt Serine Biosynthesis for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

Understanding the Biological Effects of PHGDH Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate dehydrogenase (PHGDH) is a critical metabolic enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway. This pathway is essential for the proliferation of certain cancer cells, which exhibit an increased reliance on endogenous serine production to support rapid growth and biomass accumulation. Consequently, PHGDH has emerged as a promising therapeutic target in oncology. This technical guide provides an in-depth overview of the biological effects of PHGDH inhibitors, with a focus on the available data for well-characterized compounds that serve as proxies for understanding inhibitors like Phgdh-IN-4, for which specific public data is limited.

Core Mechanism of Action

PHGDH inhibitors function by blocking the enzymatic activity of PHGDH, thereby disrupting the serine biosynthesis pathway. This leads to a reduction in the intracellular pool of serine and its downstream metabolites, which are crucial for various cellular processes.

The primary biological consequences of PHGDH inhibition in susceptible cancer cells include:

-

Inhibition of Cell Proliferation: By limiting the availability of serine, PHGDH inhibitors impede the synthesis of proteins, nucleotides, and lipids, which are essential for cell growth and division.[1][2]

-

Induction of Apoptosis: Depletion of the serine pool can lead to metabolic stress and the induction of programmed cell death.

-

Alteration of One-Carbon Metabolism: The serine synthesis pathway is a major source of one-carbon units for the folate cycle, which is vital for nucleotide synthesis and methylation reactions. PHGDH inhibition disrupts this supply chain.[1]

-

Increased Oxidative Stress: Serine is a precursor for glutathione synthesis, a key antioxidant. Reduced serine levels can lead to an imbalance in cellular redox homeostasis.

Quantitative Data on PHGDH Inhibitors

Table 1: In Vitro Efficacy of PHGDH Inhibitors

| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | EC50 (Cell-Based Assay) | Reference |

| NCT-503 | PHGDH | 2.5 µM | MDA-MB-468 (Breast) | 8-16 µM | [2] |

| CBR-5884 | PHGDH | 33 µM | MDA-MB-468 (Breast) | ~22 µM | [1] |

| Oridonin | PHGDH | 0.48 µM | MDA-MB-468 (Breast) | 2.49 µM | [1] |

Table 2: In Vivo Efficacy of a PHGDH Inhibitor (NCT-503)

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| Orthotopic Xenograft (Mouse) | MDA-MB-468 (PHGDH-dependent) | 40 mg/kg NCT-503, daily IP | Reduced tumor growth and weight | [3] |

| Orthotopic Xenograft (Mouse) | MDA-MB-231 (PHGDH-independent) | 40 mg/kg NCT-503, daily IP | No significant effect on tumor growth | [3] |

Signaling Pathways and Biological Relationships

The inhibition of PHGDH initiates a cascade of events that impact multiple interconnected cellular pathways.

Caption: Inhibition of PHGDH by this compound blocks serine synthesis, impacting downstream pathways.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize PHGDH inhibitors.

PHGDH Enzyme Activity Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PHGDH.

References

Phgdh-IN-4: A Technical Guide to its Function in Metabolic Reprogramming

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, enabling unabated tumor growth and proliferation. A key enzyme in this process is 3-phosphoglycerate dehydrogenase (PHGDH), which diverts glycolytic intermediates into the de novo serine biosynthesis pathway. Elevated PHGDH expression is observed in various cancers and correlates with poor prognosis.[1][2][3] Phgdh-IN-4 is a potent and selective inhibitor of PHGDH, representing a promising therapeutic agent to counteract metabolic reprogramming in cancer. This technical guide provides an in-depth overview of the function of this compound, including its effects on cellular metabolism, signaling pathways, and detailed protocols for its experimental application.

Introduction to PHGDH and its Role in Cancer Metabolism

3-phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the serine biosynthesis pathway, catalyzing the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[1] This pathway is crucial for the production of serine and its downstream metabolites, including glycine, cysteine, and one-carbon units for nucleotide and glutathione synthesis.[1] In many cancer cells, the upregulation of PHGDH allows for increased flux through this pathway, providing the necessary building blocks for rapid cell growth and proliferation, as well as contributing to redox homeostasis.[1][4] Inhibition of PHGDH has been shown to selectively impede the proliferation of cancer cells that are dependent on de novo serine synthesis.[5][6]

This compound: A Potent Inhibitor of PHGDH

This compound is a small molecule inhibitor designed for high potency and selectivity against PHGDH. While specific data for this compound is proprietary, the following tables summarize representative quantitative data for well-characterized PHGDH inhibitors with similar mechanisms of action.

Data Presentation

Table 1: In Vitro Enzyme Inhibition

| Compound | Target | IC50 (µM) | Inhibition Type |

| Representative Inhibitor 1 (e.g., NCT-503) | PHGDH | 3.63 ± 0.10 | Non-competitive |

| Representative Inhibitor 2 (e.g., CBR-5884) | PHGDH | 0.73 ± 0.02 | Non-competitive |

| Representative Inhibitor 3 (e.g., BI-4916) | PHGDH | 18.24 ± 1.06 | Competitive |

Data is illustrative and based on published values for known PHGDH inhibitors.[7][8]

Table 2: Cellular Effects of PHGDH Inhibition

| Cell Line | Inhibitor (Concentration) | Effect on Serine Synthesis | Effect on Cell Proliferation (EC50, µM) |

| MDA-MB-468 (PHGDH-dependent) | NCT-503 (10 µM) | Decreased | 8-16 |

| MDA-MB-231 (PHGDH-independent) | NCT-503 (10 µM) | No significant change | >100 |

| HCC-70 (PHGDH-dependent) | Compound 18 | Decreased | 6.0 |

| BT-20 (PHGDH-dependent) | Compound 18 | Decreased | 5.9 |

Data is illustrative and based on published values for known PHGDH inhibitors.[5][9]

Table 3: Metabolomic Changes Following PHGDH Inhibition

| Metabolite | Fold Change (Inhibitor vs. Control) | Pathway Affected |

| Serine | ↓ | Serine Biosynthesis |

| Glycine | ↓ | One-Carbon Metabolism |

| α-Ketoglutarate | ↓ | TCA Cycle Anaplerosis |

| Cysteine | ↓ | Glutathione Synthesis |

| Methionine | ↓ | One-Carbon Metabolism |

| Sphingolipids | ↑ (compensatory) | Lipid Metabolism |

Data is illustrative and based on published findings on metabolomic consequences of PHGDH inhibition.[10]

Signaling Pathways and Metabolic Reprogramming

Inhibition of PHGDH by this compound initiates a cascade of events that reprogram cellular metabolism and impact key signaling pathways. The primary effect is the depletion of the intracellular serine pool, which has several downstream consequences:

-

Inhibition of One-Carbon Metabolism: Reduced serine availability limits the production of one-carbon units necessary for nucleotide (purine and thymidylate) synthesis, thereby impeding DNA replication and cell division.[1]

-

Disruption of Redox Homeostasis: The synthesis of glutathione, a major cellular antioxidant, is dependent on the availability of cysteine, which is derived from serine. PHGDH inhibition can lead to increased reactive oxygen species (ROS) and cellular stress.

-

Impaired TCA Cycle Anaplerosis: The conversion of 3-phosphohydroxypyruvate to phosphoserine, catalyzed by PSAT1, utilizes glutamate and produces α-ketoglutarate (α-KG), a key intermediate of the TCA cycle.[1] Inhibition of PHGDH can thus reduce the anaplerotic flux into the TCA cycle.

-

mTORC1 Signaling: The serine synthesis pathway has been linked to the activation of mTORC1 signaling, a central regulator of cell growth and proliferation. Inhibition of PHGDH can lead to decreased mTORC1 activity.[11]

Mandatory Visualizations

Caption: Signaling pathway of the de novo serine synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the function of this compound.

Cell Viability and Proliferation Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468 for PHGDH-dependent, MDA-MB-231 for PHGDH-independent)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Metabolomic Analysis using LC-MS

Objective: To quantify the changes in intracellular metabolite levels upon treatment with this compound.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

80% Methanol (pre-chilled to -80°C)

-

Cell scraper

-

Centrifuge

-

Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

-

Plate cells and treat with this compound or vehicle for the desired time (e.g., 24 hours).

-

Quickly aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each plate and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Vortex the samples and incubate at -80°C for 15 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant (containing the metabolites) to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

Analyze the samples using a targeted or untargeted LC-MS method to identify and quantify metabolites.

Western Blot Analysis

Objective: To assess the expression levels of PHGDH and downstream signaling proteins.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PHGDH, anti-p-mTOR, anti-mTOR, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Visualization

Caption: A typical experimental workflow for evaluating the effects of this compound on cancer cells.

Conclusion

This compound represents a targeted therapeutic strategy to exploit the metabolic vulnerability of cancers that are dependent on the de novo serine biosynthesis pathway. By inhibiting PHGDH, this compound disrupts not only the supply of serine but also impacts one-carbon metabolism, redox balance, and key oncogenic signaling pathways. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted effects of this compound and to further explore its potential in cancer therapy. The continued study of PHGDH inhibitors like this compound is crucial for the development of novel and effective treatments for a range of malignancies.

References

- 1. oaepublish.com [oaepublish.com]

- 2. researchgate.net [researchgate.net]

- 3. Integrative metabolome and transcriptome analyses provide insights into PHGDH in colon cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Multi-omics Analysis of the Role of PHGDH in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PHGDH Inhibitors in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of phosphoglycerate dehydrogenase (PHGDH) inhibitors, with a focus on a representative compound, Phgdh-IN-4, in cell culture experiments. The protocols and data presented are based on established methodologies for similar PHGDH inhibitors and serve as a framework for experimental design and execution.

Introduction

3-Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine synthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1][2][3][4] This pathway is essential for the proliferation of certain cancer cells, which exhibit an upregulation of PHGDH.[1][3][5][6] Inhibition of PHGDH has emerged as a promising therapeutic strategy for cancers dependent on this pathway.[2][5] this compound is a potent and selective inhibitor of PHGDH, designed to probe the role of the serine biosynthesis pathway in cancer cell proliferation and metabolism.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on typical ranges observed for other PHGDH inhibitors like NCT-503 and CBR-5884.[7][8] Note: This data is illustrative and should be empirically determined for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line(s) |

| IC50 (Cell Proliferation) | 5 µM | MDA-MB-468 (PHGDH-amplified) |

| IC50 (Cell Proliferation) | > 50 µM | MDA-MB-231 (low PHGDH) |

| Effective Concentration (Metabolic Assay) | 10 µM | HCT-116 |

| Treatment Duration (for apoptosis induction) | 48-72 hours | HIF2α-KO-SU-R-786-o |

Table 2: Recommended Concentration Ranges for Key Experiments

| Experiment | Concentration Range | Notes |

| Cell Viability/Proliferation Assay | 0.1 - 100 µM | To determine IC50 in sensitive and resistant cell lines. |

| Western Blot for PHGDH pathway targets | 5 - 20 µM | To confirm target engagement and downstream effects. |

| Metabolomics Analysis | 10 - 25 µM | To measure changes in serine and downstream metabolite levels. |

| Colony Formation Assay | 1 - 10 µM | For long-term assessment of anti-proliferative effects. |

Signaling Pathway

The serine synthesis pathway, initiated by PHGDH, plays a crucial role in providing building blocks for proteins, nucleotides, and lipids, all of which are vital for rapidly proliferating cancer cells.[3] Inhibition of PHGDH disrupts this pathway, leading to reduced cell growth and, in some cases, apoptosis.[8]

Figure 1. Simplified signaling pathway of de novo serine synthesis and its inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in cell culture.

Cell Culture and Maintenance

This protocol outlines the basic culture of cancer cell lines for use in this compound studies.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-468, HCT-116, SW620)[1]

-

Complete growth medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.[1]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]

-

Passage cells upon reaching 80-90% confluency. a. Aspirate the medium and wash the cells once with PBS. b. Add 2-3 mL of trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a conical tube. d. Centrifuge at 1,000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and re-plate at the desired density.

Cell Proliferation Assay (CCK-8)

This assay is used to determine the effect of this compound on cell viability and to calculate the IC50 value.

Materials:

-

Cells cultured as described above

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Complete growth medium

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[1]

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

-

After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[1]

-

Measure the absorbance at 450 nm using a microplate reader.[1]

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is for assessing the protein levels of PHGDH and downstream markers.

Materials:

-

Cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PHGDH, anti-PSAT1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentrations for 24-48 hours.

-

Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a PHGDH inhibitor like this compound.

Figure 2. A representative experimental workflow for the evaluation of this compound.

References

- 1. Multi-omics Analysis of the Role of PHGDH in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PHGDH inhibitors and how do they work? [synapse.patsnap.com]

- 6. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for In Vivo Studies of PHGDH Inhibitors

Disclaimer: The following information is based on published data for various phosphoglycerate dehydrogenase (PHGDH) inhibitors. No specific in vivo data was found for a compound designated "Phgdh-IN-4." The protocols and data presented here are compiled from studies on related compounds such as PHGDH-IN-3, NCT-503, and others. Researchers should adapt these guidelines to their specific compound and experimental model.

Introduction

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine synthesis pathway. It catalyzes the first, rate-limiting step, converting 3-phosphoglycerate to 3-phosphohydroxypyruvate. Elevated PHGDH expression has been observed in various cancers, making it an attractive target for therapeutic intervention. This document provides detailed application notes and protocols for the in vivo administration and study of PHGDH inhibitors, based on available research.

Quantitative Data Summary

The following tables summarize in vivo dosage and administration data for several reported PHGDH inhibitors.

Table 1: In Vivo Dosage and Administration of PHGDH Inhibitors

| Compound Name | Animal Model | Dosage | Administration Route | Dosing Schedule | Key Findings |

| PHGDH-IN-3 | Balb/c nude mice with PC9 xenografts | 12.5, 25, 50 mg/kg | Intraperitoneal (i.p.) | Once daily for 31 days | Significantly delayed tumor growth and reduced tumor weights at 25 mg/kg[1] |

| NCT-503 | Mice with MDA-MB-468 orthotopic xenografts | 40 mg/kg | Intraperitoneal (i.p.) | Daily | Reduced tumor growth and weight in PHGDH-dependent xenografts[2] |

| NCT-503 | Mice | 30 mg/kg | Not specified | Single dose before infusion | Used for metabolic flux studies to assess target engagement in vivo[3] |

| PKUMDL-WQ-2101 | NOD.CB17-Prkdcscid/J mice with MDA-MB-468 xenografts | Not specified | Not specified | For 30 days | Exhibited substantial inhibitory effects on tumor growth[4] |

| PKUMDL-WQ-2201 | NOD.CB17-Prkdcscid/J mice with MDA-MB-468 xenografts | Not specified | Not specified | For 30 days | Exhibited substantial inhibitory effects on tumor growth[4] |

Table 2: Pharmacokinetic Properties of PHGDH-IN-3 in ICR Mice[1]

| Parameter | Intravenous (i.v.) - 1 mg/kg | Oral (p.o.) - 3 mg/kg |

| AUC (h•ng/mL) | 38,358 ± 14,768 | 94,386 ± 23,416 |

| T1/2 (h) | 4.94 ± 0.38 | 4.74 ± 0.30 |

| Tmax (h) | - | 3.33 ± 1.15 |

| Cmax (ng/mL) | - | 8842 ± 1755 |

| CL_obs (mL/min/kg) | 0.48 ± 0.23 | - |

| F (%) | - | 82.0 |

Experimental Protocols

In Vivo Antitumor Efficacy Study (Xenograft Model)

This protocol is based on the methodology used for PHGDH-IN-3[1].

Objective: To evaluate the in vivo antitumor efficacy of a PHGDH inhibitor in a xenograft mouse model.

Materials:

-

PHGDH inhibitor (e.g., PHGDH-IN-3)

-

Vehicle solution (e.g., sterile PBS, DMSO/saline mixture)

-

Cancer cell line with PHGDH dependency (e.g., PC9, MDA-MB-468)

-

Immunocompromised mice (e.g., Balb/c nude mice, NOD/SCID mice)

-

Calipers for tumor measurement

-

Analytical balance

Procedure:

-

Cell Culture and Implantation:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest cells and resuspend in a suitable medium (e.g., sterile PBS) at the desired concentration.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Preparation and Administration:

-

Prepare the PHGDH inhibitor solution in the appropriate vehicle at the desired concentrations (e.g., 12.5, 25, 50 mg/kg).

-

Administer the inhibitor or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection).

-

Follow the predetermined dosing schedule (e.g., once daily for 31 days).

-

-

Monitoring and Data Collection:

-

Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

Observe the general health and behavior of the mice.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Analyze the data to determine the effect of the inhibitor on tumor growth.

-

Pharmacokinetic (PK) Study

This protocol is a general guideline based on the reported PK data for PHGDH-IN-3[1].

Objective: To determine the pharmacokinetic profile of a PHGDH inhibitor in vivo.

Materials:

-

PHGDH inhibitor

-

Vehicle for oral and intravenous administration

-

Suitable animal model (e.g., ICR mice)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Dosing:

-

Divide animals into groups for intravenous and oral administration.

-

Administer a single dose of the PHGDH inhibitor at the specified concentration (e.g., 1 mg/kg for i.v., 3 mg/kg for p.o.).

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

-

Plasma Preparation:

-

Process the blood samples to separate plasma by centrifugation.

-

-

Sample Analysis:

-

Quantify the concentration of the PHGDH inhibitor in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, T1/2, and bioavailability (F%).

-